Cas no 1404-26-8 (polymyxin B)

polymyxin B 化学的及び物理的性質
名前と識別子
-
- polymyxin B
- POLYMYXIN B SULPHATE INJECTION
- Aerosporin
- Polimixina B
- Polimixina B [INN-Spanish]
- Polymixin B
- Polymyxine B
- Polymyxine B [INN-French]
- Polymyxinum B
- Polymyxinum B [INN-Latin]
- UNII-J2VZ07J96K
- Polymyxin E see Colistin
- polymyxin B 2.5sulfate entahydrate
- GTPL10338
- IDI1_000732
- AB00053527_02
- SBI-0051486.P003
- CHEMBL241797
- KBioSS_001597
- KBio2_001597
- KBio1_000732
- KBio2_006733
- Spectrum2_000490
- SCHEMBL7799155
- NCGC00178768-01
- KBioGR_000961
- SPBio_000359
- BSPBio_002197
- Spectrum5_001331
- KBio3_001697
- Spectrum3_000549
- DivK1c_000732
- 1404-26-8
- KBio2_004165
- Spectrum4_000481
- NINDS_000732
- Spectrum_001117
- NCGC00178768-03
- Polymyxin B (base and/or unspecified salts)
- WQVJHHACXVLGBL-UHFFFAOYSA-N
- 4135-11-9
- BRD-A08641215-065-04-8
-
- インチ: InChI=1S/C55H96N16O13/c1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78/h7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+/m1/s1
- InChIKey: SGPYLFWAQBAXCZ-RUDZPDEXSA-N
- ほほえんだ: NCC[C@H](NC([C@@H](NC([C@H](CCN)NC(CCCCC(C)C)=O)=O)[C@@H](C)O)=O)C(N[C@@H]1C(=O)N[C@@H](CCN)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCN)C(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC1)=O
計算された属性
- せいみつぶんしりょう: 1188.73000
- どういたいしつりょう: 1188.592106
- 同位体原子数: 0
- 水素結合ドナー数: 20
- 水素結合受容体数: 22
- 重原子数: 82
- 回転可能化学結合数: 25
- 複雑さ: 2010
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 10
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.5
- トポロジー分子極性表面積: 574
じっけんとくせい
- 密度みつど: g/cm3
- ふってん: 1651 °C at 760 mmHg
- フラッシュポイント: 952.3 °C
- PSA: 490.66000
- LogP: 1.73180
- ひせんこうど: 5461 -106.3° (1N HCl)
polymyxin B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC10214-250 mg |
Polymyxin B sulphate |
1404-26-8 | >98% | 250mg |
$200.0 | 2022-02-28 | |
A2B Chem LLC | AE37278-100mg |
Polymyxin B |
1404-26-8 | 91% | 100mg |
$65.00 | 2024-04-20 | |
DC Chemicals | DC10214-1g |
Polymyxin B sulphate |
1404-26-8 | >98% | 1g |
$400.0 | 2023-09-15 | |
DC Chemicals | DC10214-100mg |
Polymyxin B sulphate |
1404-26-8 | >98% | 100mg |
$100.0 | 2023-09-15 | |
DC Chemicals | DC10214-250mg |
Polymyxin B sulphate |
1404-26-8 | >98% | 250mg |
$200.0 | 2023-09-15 | |
DC Chemicals | DC10214-100 mg |
Polymyxin B sulphate |
1404-26-8 | >98% | 100mg |
$100.0 | 2022-02-28 | |
DC Chemicals | DC10214-1 g |
Polymyxin B sulphate |
1404-26-8 | >98% | 1g |
$400.0 | 2022-02-28 | |
A2B Chem LLC | AE37278-500mg |
Polymyxin B |
1404-26-8 | 91% | 500mg |
$95.00 | 2024-04-20 |
polymyxin B 関連文献
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
polymyxin Bに関する追加情報
Polymyxin B: A Comprehensive Overview
Polymyxin B, with the CAS number 1404-26-8, is a member of the polymyxins group of antibiotics, which are cyclic peptides with potent activity against Gram-negative bacteria. These compounds were first isolated from Bacillus polymyxa and have since been widely studied for their unique mechanisms of action and therapeutic potential. Polymyxin B is particularly notable for its ability to combat multidrug-resistant (MDR) pathogens, making it a critical component in the arsenal against antibiotic resistance.
The chemical structure of polymyxin B consists of a cyclic peptide backbone with a lipid tail, which contributes to its ability to interact with bacterial membranes. Recent studies have highlighted the importance of understanding the molecular interactions between polymyxin B and bacterial lipopolysaccharides (LPS). Research published in Nature Microbiology in 2023 demonstrated that polymyxin B disrupts LPS integrity by binding to lipid A, leading to membrane destabilization and bacterial cell death. This mechanism underscores the drug's effectiveness against MDR strains such as Pseudomonas aeruginosa and Acinetobacter baumannii.
In clinical settings, polymyxin B is often used as a last-line therapy for infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and other highly resistant pathogens. However, its use is not without challenges. The emergence of resistance to polymyxins has become a growing concern, particularly due to the acquisition of plasmid-mediated resistance genes such as mcr-1. A study in The Lancet Infectious Diseases reported that the prevalence of polymyxin resistance has increased significantly in recent years, driven by the overuse of antibiotics in both clinical and agricultural settings.
To address these challenges, researchers are exploring novel strategies to enhance the efficacy of polymyxin B. One promising approach involves combining polymyxins with other antimicrobial agents to synergistically combat bacterial infections. For instance, a 2023 study in Antimicrobial Agents and Chemotherapy demonstrated that co-administration of polymyxin B with β-lactams significantly reduced the minimum inhibitory concentration (MIC) required for bacterial eradication. Additionally, advancements in drug delivery systems, such as nanoparticles and liposomes, are being investigated to improve the pharmacokinetics and reduce toxicity associated with polymyxins.
Beyond its clinical applications, polymyxin B has also been studied for its potential in non-traditional therapeutic areas. Recent research has explored its anti-inflammatory properties, which may be harnessed to treat conditions such as sepsis and acute respiratory distress syndrome (ARDS). A study published in Biochemical Pharmacology revealed that polymyxins can modulate toll-like receptor (TLR) signaling pathways, thereby reducing cytokine storm and inflammatory responses in infected patients.
In conclusion, polymyxin B remains a vital tool in combating antibiotic resistance, particularly against Gram-negative pathogens. Its unique mechanism of action, combined with ongoing research into resistance mechanisms and novel therapeutic strategies, positions it as a cornerstone in modern antimicrobial therapy. As the global fight against antibiotic resistance intensifies, continued investment in research and development will be essential to optimize the use of polymyxins like CAS No. 1404-26-8 and ensure their efficacy for future generations.
1404-26-8 (polymyxin B) 関連製品
- 123334-29-2(Cobalt(II) Acetylacetonate Hydrate)
- 7188-38-7(Tert-BUTYL ISOCYANIDE)
- 1405-20-5(Polymyxin B sulfate)
- 10340-91-7(Benzyl Isocyanide)
- 39687-95-1(methyl 2-isocyanoacetate)
- 13963-57-0(Aluminum trisacetoacetate)
- 2418708-63-9(1-(2-chlorothiophen-3-yl)methanamine hydrochloride)
- 910228-13-6((2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate)
- 1261756-13-1(3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile)
- 1802489-63-9(Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate)




